(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate
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Overview
Description
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is an organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate involves its interaction with various molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active amino acid derivative . This process is often facilitated by enzymes or chemical catalysts, leading to the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-amino-3-hydroxybutanoate
- tert-Butyl (S)-2-amino-4-hydroxybutanoate
- tert-Butyl (S)-2-amino-3,3-dimethylbutanoate
Uniqueness
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group, which provide distinct reactivity and stability. This combination makes it particularly useful in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C10H21NO3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)7(11)10(4,5)6-12/h7,12H,6,11H2,1-5H3/t7-/m1/s1 |
InChI Key |
OEJYZKGZXUOEHV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C)(C)CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)CO)N |
Origin of Product |
United States |
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